(S,S)-BD-AcAc 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,S)-BD-AcAc 2 is a chiral compound with significant importance in various fields of chemistry and biology Its unique stereochemistry makes it a valuable molecule for research and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,3-Butanediol acetoacetate typically involves the reaction of (S,S)-2,3-Butanediol with acetoacetic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (S,S)-2,3-Butanediol acetoacetate can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,S)-2,3-Butanediol acetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetoacetate group to other functional groups.
Substitution: The acetoacetate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
(S,S)-2,3-Butanediol acetoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a drug intermediate or therapeutic agent.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which (S,S)-2,3-Butanediol acetoacetate exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in these reactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(R,R)-2,3-Butanediol acetoacetate: The enantiomer of (S,S)-2,3-Butanediol acetoacetate with different stereochemistry.
2,3-Butanediol: The parent compound without the acetoacetate group.
Acetoacetic acid: The acetoacetate group without the butanediol moiety.
Uniqueness
(S,S)-2,3-Butanediol acetoacetate is unique due to its chiral nature and the presence of both the butanediol and acetoacetate groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16O4 |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
[(3S)-3-hydroxybutyl] (3S)-3-hydroxybutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(9)3-4-12-8(11)5-7(2)10/h6-7,9-10H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
AOWPVIWVMWUSBD-BQBZGAKWSA-N |
Isomeric SMILES |
C[C@@H](CCOC(=O)C[C@H](C)O)O |
Canonical SMILES |
CC(CCOC(=O)CC(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.